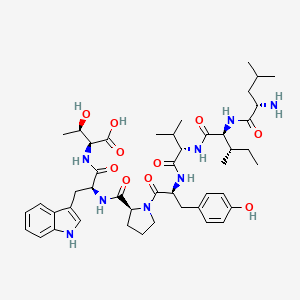

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine

説明

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine is a synthetic heptapeptide with the sequence Leu-Ile-Val-Tyr-Pro-Trp-Thr. Its structure includes hydrophobic residues (Leu, Ile, Val), an aromatic tyrosine (Tyr), a conformationally rigid proline (Pro), a bulky tryptophan (Trp), and a polar threonine (Thr). The calculated molecular weight is approximately 891.06 g/mol (based on amino acid residue masses minus six water molecules for peptide bonds).

特性

CAS番号 |

914096-29-0 |

|---|---|

分子式 |

C46H66N8O10 |

分子量 |

891.1 g/mol |

IUPAC名 |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C46H66N8O10/c1-8-26(6)38(52-40(57)32(47)20-24(2)3)44(61)51-37(25(4)5)43(60)50-35(21-28-15-17-30(56)18-16-28)45(62)54-19-11-14-36(54)42(59)49-34(41(58)53-39(27(7)55)46(63)64)22-29-23-48-33-13-10-9-12-31(29)33/h9-10,12-13,15-18,23-27,32,34-39,48,55-56H,8,11,14,19-22,47H2,1-7H3,(H,49,59)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,63,64)/t26-,27+,32-,34-,35-,36-,37-,38-,39-/m0/s1 |

InChIキー |

WVAWOYRJBSQGPN-VZFNJOELSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(C)C)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

L-ロイシル-L-イソロイシル-L-バリル-L-チロシル-L-プロリル-L-トリプトフィル-L-スレオニンの合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順番に付加することを可能にします。このプロセスには以下が含まれます。

カップリング反応: 各アミノ酸は活性化され、樹脂結合ペプチド鎖にカップリングされます。

脱保護: アミノ酸上の保護基は、次のカップリング反応を可能にするために除去されます。

開裂: 完了したペプチドは樹脂から開裂され、精製されます。

工業的生産方法

このペプチドの工業的生産には、SPPSプロセスのスケールアップが含まれます。高収率と高純度を確保するために、自動化と反応条件の最適化が重要です。最終製品の精製には、高速液体クロマトグラフィー(HPLC)の使用が一般的です。

化学反応の分析

科学研究への応用

L-ロイシル-L-イソロイシル-L-バリル-L-チロシル-L-プロリル-L-トリプトフィル-L-スレオニンは、科学研究においていくつかの用途があります。

化学: ペプチド合成と反応を研究するためのモデルペプチドとして使用されます。

生物学: 細胞シグナル伝達経路における役割について調査されています。

医学: 様々な疾患の薬剤候補など、潜在的な治療用途があります。

工業: ペプチドベースの材料や製品の開発に使用されます。

科学的研究の応用

L-Leucyl-L-isoleucyl-L-valyl-L-tyrosyl-L-prolyl-L-tryptophyl-L-threonine has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of peptide-based materials and products.

作用機序

L-ロイシル-L-イソロイシル-L-バリル-L-チロシル-L-プロリル-L-トリプトフィル-L-スレオニンの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、受容体、酵素、その他のタンパク質が含まれる可能性があります。ペプチドはシグナル伝達経路を調節することができ、様々な生物学的効果をもたらします。正確な経路と標的は、ペプチドが使用される特定のコンテキストによって異なります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Insights from Evidence-Based Analogs

2.1 Sequence and Conformational Features

Target Heptapeptide (Leu-Ile-Val-Tyr-Pro-Trp-Thr) :

Hydrophobic core (Leu, Ile, Val) followed by Tyr-Pro-Trp-Thr. Proline introduces rigidity, while Thr may enhance solubility via its hydroxyl group.Val-Trp-Thr-Tyr-Ile-Pro-Pro (CAS 652969-13-6) :

Sequence: Val-Trp-Thr-Tyr-Ile-Pro-Pro.

Shares Tyr, Pro, Trp, Thr, and Ile residues but has two terminal prolines, increasing structural rigidity. The absence of Leu and Val reduces hydrophobicity compared to the target.- Thr-Tyr-Pro-Trp (CAS 103930-64-9) : Sequence: Thr-Tyr-Pro-Trp. A tetrapeptide with overlapping residues (Tyr, Pro, Trp, Thr) but significantly shorter.

Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val (CAS 874294-70-9) :

Sequence: Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val.

Includes Met (oxidation-sensitive), Gln (polar), and additional Leu residues. Longer sequence (10 residues) and sulfur content differentiate it from the target.

2.2 Molecular Weight and Composition

2.3 Key Structural Differences

Hydrophobicity : The target’s Leu-Ile-Val core enhances hydrophobicity compared to Val-Trp-Thr-Tyr-Ile-Pro-Pro and Thr-Tyr-Pro-Trp .

Proline Content : Two prolines in Val-Trp-Thr-Tyr-Ile-Pro-Pro increase rigidity, whereas the target’s single proline allows partial flexibility.

Functional Groups : Thr-Tyr-Pro-Trp lacks charged/polar residues beyond Thr, reducing solubility compared to the target.

Sulfur and Oxidation Sensitivity : Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val contains Met, making it prone to oxidation—a vulnerability absent in the target.

Research Findings and Implications

- Conformational Stability : Proline-rich peptides (e.g., Val-Trp-Thr-Tyr-Ile-Pro-Pro ) may exhibit enhanced stability due to restricted backbone mobility.

- Solubility: The target’s Thr residue and absence of sulfur-containing residues (cf.

- Potential Applications: Longer peptides like Leu-Tyr-Leu-Leu-Met-Trp-Ile-Thr-Gln-Val may serve as substrates for enzymatic studies, while shorter analogs (e.g., ) could act as minimal bioactive motifs.

Limitations

Comparisons are restricted to structural and physicochemical inferences from analogs. Further experimental validation is required to assess bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。